molecular formula C14H14N6 B2462764 5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile CAS No. 2415604-08-7

5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2462764
CAS No.: 2415604-08-7
M. Wt: 266.308
InChI Key: MQLDNJHSYXYRPL-UHFFFAOYSA-N
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Description

5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which combines pyridazine and piperazine moieties, making it a valuable subject for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridazine derivatives with piperazine under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile include:

  • Pyridazine derivatives
  • Piperazine derivatives
  • Pyridine derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of pyridazine and piperazine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(4-pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c15-10-12-3-4-13(11-16-12)19-6-8-20(9-7-19)14-2-1-5-17-18-14/h1-5,11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLDNJHSYXYRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)C#N)C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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